4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
Description
4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine is a complex heterocyclic compound that integrates multiple functional groups, making it a subject of interest in various fields of scientific research
Properties
IUPAC Name |
4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S/c1-10-14(21-7-3-6-17-15(21)18-10)13-9-25-16(20-13)19-11-4-2-5-12(8-11)22(23)24/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJUMXJUXBISHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone under acidic conditions.
Thiazole Ring Construction: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling Reactions: The final step involves coupling the imidazo[1,2-a]pyrimidine core with the thiazole ring and the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the application of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, the compound can be used in the development of new materials with specific electronic or optical properties, owing to its heterocyclic structure.
Mechanism of Action
The mechanism by which 4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core can mimic purine bases, allowing it to bind to nucleotide-binding sites on proteins, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing redox states within cells.
Comparison with Similar Compounds
Similar Compounds
4-(2-methylimidazo[1,2-a]pyridine-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine.
4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine: Similar structure but with a different position of the nitro group on the phenyl ring.
Uniqueness
The unique combination of the imidazo[1,2-a]pyrimidine core, thiazole ring, and nitrophenyl group in 4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine provides distinct electronic and steric properties that can be exploited in various applications, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
